molecular formula C16H13BrN2O3S B2497356 4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine CAS No. 823828-25-7

4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine

Cat. No.: B2497356
CAS No.: 823828-25-7
M. Wt: 393.26
InChI Key: ZJWAUBWNJZMADI-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine is a chemical building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates an oxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule is further functionalized with a (4-bromophenyl)sulfonyl group, a moiety often explored for its potential to modulate biological target interactions and improve pharmacokinetic properties . Researchers are investigating this compound as a key intermediate for the synthesis of more complex molecules. Its structural features make it a candidate for developing potential inhibitors for various enzymatic targets. Similar oxazole and sulfonyl-containing compounds have been studied for their analgesic properties, demonstrating the value of this structural class in pharmacological research . Furthermore, analogs featuring the 4-bromophenyl group have shown promise in preliminary antimicrobial and anticancer screenings, suggesting a broad scope of application in life sciences research . This product is intended for laboratory research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-N-methyl-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-18-15-16(19-14(22-15)11-5-3-2-4-6-11)23(20,21)13-9-7-12(17)8-10-13/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWAUBWNJZMADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable phenyl precursor using bromine or a brominating agent under controlled conditions.

    Sulfonylation: The bromophenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine to form the bromophenylsulfonyl intermediate.

    Oxazole Ring Formation: The final step involves the cyclization of the bromophenylsulfonyl intermediate with an appropriate amine and a carbonyl compound under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, potentially leading to the formation of sulfoxides or sulfones.

    Cyclization and Ring-Opening: The oxazole ring can undergo cyclization or ring-opening reactions under specific conditions, leading to the formation of different heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.

    Cyclization and Ring-Opening: Acidic or basic conditions, along with suitable catalysts, are often employed for cyclization and ring-opening reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to sulfoxides or sulfones.

Scientific Research Applications

4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The bromophenyl and sulfonyl groups can interact with biological macromolecules such as proteins and enzymes, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Halogen Substituents

Compound A : 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine (CAS: 862794-91-0)

  • Key Differences :
    • Halogen: Chlorine (Cl) replaces bromine (Br) at the para position of the sulfonyl-linked phenyl ring.
    • Substituent: A 4-fluorophenyl group replaces the N-methylamine, and a furyl group substitutes the 2-phenyl.

Compound B : 5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 338956-70-0)

  • Key Differences :
    • Core Heterocycle: Oxadiazole replaces oxazole.
    • Substituents: Benzyloxy and ethoxy groups introduce additional steric hindrance.
  • Impact :
    • Oxadiazoles are more electron-deficient than oxazoles, affecting reactivity and π-stacking interactions. The ethoxy group may enhance metabolic stability .

Analogues with Modified Sulfur Functionalities

Compound C : 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Key Differences :
    • Sulfanyl (S–) replaces sulfonyl (SO₂–), and a dioxane ring is present.
  • Impact :
    • Sulfanyl groups are less electron-withdrawing than sulfonyl, reducing electrophilicity. The dioxane ring may improve solubility but introduce ring-strain challenges .

Compound D : N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine

  • Key Differences :
    • Isoxazole core replaces oxazole, and a sulfamoyl group is absent.
  • Impact :
    • Isoxazoles exhibit different hydrogen-bonding capabilities and metabolic pathways compared to oxazoles .

Research Findings

  • Electronic Effects : Sulfonyl groups in the target compound and Compound A enhance electrophilicity at the oxazole ring, favoring nucleophilic substitutions compared to sulfanyl-containing analogues like Compound C .

Biological Activity

4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine is a synthetic organic compound belonging to the oxazole derivative class. Its unique chemical structure, characterized by a bromophenyl group, a sulfonyl group, and an oxazole moiety, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H13BrN2O3SC_{16}H_{13}BrN_2O_3S with a molecular weight of 393.3 g/mol. The structural features include:

  • Bromophenyl Group : Enhances lipophilicity and may contribute to biological activity.
  • Sulfonyl Group : Known for its role in enhancing solubility and reactivity.
  • Oxazole Ring : A heterocyclic structure often associated with biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that oxazole derivatives can inhibit bacterial growth effectively. The presence of the bromine atom in the structure may enhance this activity due to its electron-withdrawing nature .
  • Antifungal Properties : Similar derivatives have been evaluated for antifungal activity, suggesting potential efficacy in treating fungal infections .

Anticancer Potential

The anticancer properties of related oxazole compounds have been documented extensively:

  • Mechanisms of Action : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell proliferation .
  • Case Studies : In vitro studies have reported that certain oxazole derivatives can inhibit tumor growth in cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Oxazole Derivative AAntimicrobialInhibition of cell wall synthesis
Oxazole Derivative BAnticancerInduction of apoptosis via ERK pathway
Oxazole Derivative CAntifungalDisruption of fungal cell membrane

Detailed Research Findings

  • Antimicrobial Study : A study conducted on structurally similar oxazole compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may exhibit similar effects .
  • Anticancer Mechanism : Research on other oxazole derivatives indicated their potential to inhibit cancer cell proliferation through the modulation of apoptosis-related proteins . These findings suggest that further investigation into the specific pathways affected by this compound is warranted.
  • Toxicity Assessment : Preliminary toxicity studies on related compounds showed moderate toxicity levels, indicating the need for careful evaluation in therapeutic contexts .

Q & A

Basic Research Question

  • FT-IR : Identifies sulfonyl (S=O stretching at 1326–1158 cm1^{-1}) and oxazole (C=N at 1597 cm1^{-1}) groups .
  • X-ray Crystallography : Provides bond lengths/angles (e.g., S–O bonds ≈1.43 Å) and confirms stereoelectronic effects of the bromophenyl group .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 443.01) .

How can researchers address contradictory data in biological activity studies?

Advanced Research Question
Conflicting results (e.g., variable IC50_{50} values in enzyme assays) may arise from:

  • Solubility Issues : Use DMSO stocks with <0.1% final concentration to avoid aggregation .
  • Assay Conditions : Standardize buffer pH and ionic strength (e.g., Tris-HCl, pH 7.4) to ensure consistent protein-ligand interactions .
  • Control Experiments : Include positive controls (e.g., known CRF1 receptor antagonists) to validate assay sensitivity .

What strategies optimize the compound’s selectivity for target enzymes or receptors?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., replacing bromine with chlorine) to reduce off-target binding .
  • Docking Studies : Use software like AutoDock Vina to predict binding modes with CRF1 receptors, focusing on hydrophobic pockets accommodating the sulfonyl group .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to prioritize derivatives with longer half-lives .

How does the oxazole ring contribute to the compound’s stability under physiological conditions?

Basic Research Question
The oxazole core enhances stability via:

  • Resistance to Hydrolysis : The aromatic heterocycle is less prone to ring-opening compared to furan or pyrrole .
  • Thermal Stability : DSC analysis shows no decomposition below 200°C, making it suitable for high-temperature reactions .
    Methodological Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

  • Byproduct Formation : Optimize stoichiometry of sulfonylation reagents to minimize disubstituted byproducts .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for gram-scale batches .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction endpoints dynamically .

How can computational modeling guide the design of derivatives with improved bioactivity?

Advanced Research Question

  • QSAR Models : Correlate electronic parameters (e.g., Hammett σ values) with inhibitory potency against COX-2 .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., with GROMACS) to identify critical hydrogen bonds between the sulfonyl group and Arg120 in CRF1 .

What analytical methods quantify trace impurities in bulk samples?

Basic Research Question

  • GC-MS : Detects residual solvents (e.g., DMF) at ppm levels .
  • HPLC-UV/Vis : Quantifies hydrolyzed byproducts (e.g., sulfonic acid derivatives) using a C18 column and 0.1% TFA mobile phase .

How does the compound’s logP affect its membrane permeability in cell-based assays?

Advanced Research Question

  • Experimental Determination : Measure logP via shake-flask method (octanol/water partition) .
  • Impact on Bioavailability : A logP ~2.5 (predicted via ChemDraw) suggests moderate permeability, necessitating prodrug strategies for hydrophilic targets .

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